2,4-Pyrimidinediamine, 6-methyl-5-(phenylmethoxy)-

Description

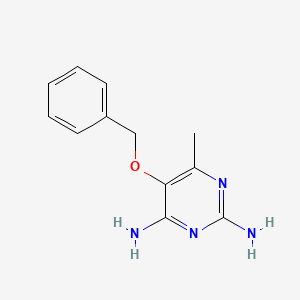

Structure

3D Structure

Properties

CAS No. |

651359-42-1 |

|---|---|

Molecular Formula |

C12H14N4O |

Molecular Weight |

230.27 g/mol |

IUPAC Name |

6-methyl-5-phenylmethoxypyrimidine-2,4-diamine |

InChI |

InChI=1S/C12H14N4O/c1-8-10(11(13)16-12(14)15-8)17-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H4,13,14,15,16) |

InChI Key |

KFBJZFRMCYRXPQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NC(=N1)N)N)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Core Construction

The synthesis often begins with appropriately substituted pyrimidine intermediates such as 2,4-diamino-6-hydroxypyrimidine or 2,4-diamino-6-chloropyrimidine, which serve as versatile platforms for further substitution.

For example, 2,4-diamino-6-chloropyrimidine can be prepared from 2,4-diamino-6-hydroxypyrimidine by chlorination using phosphorus oxychloride under controlled temperature conditions (90–110 °C), followed by quenching with alcohol and neutralization steps to yield the chlorinated intermediate with high recovery rates (up to 82%).

Installation of the Phenylmethoxy Group at Position 5

The phenylmethoxy substituent at the 5-position is typically introduced via nucleophilic aromatic substitution or O-alkylation reactions.

A common approach involves reacting the 5-hydroxypyrimidine intermediate with benzyl bromide or benzyl chloride under basic conditions to form the 5-(phenylmethoxy) derivative.

Alternatively, displacement of a leaving group (e.g., halogen) at the 5-position by phenylmethoxide ion can be employed.

Reaction conditions such as solvent choice (e.g., DMF, DMSO), temperature (room temperature to reflux), and base (e.g., potassium carbonate) are optimized to maximize yield and purity.

Methylation at Position 6

The methyl group at the 6-position can be introduced either by starting from a 6-methyl-substituted pyrimidine intermediate or by methylation of a suitable precursor.

Methylation methods include the use of methyl iodide or methyl sulfate under basic conditions or via condensation reactions involving methyl-substituted aldehydes or ketones during pyrimidine ring formation.

Amination at Positions 2 and 4

The amino groups at positions 2 and 4 are generally introduced through amination reactions or retained from the starting pyrimidine intermediates.

In some synthetic routes, nitration followed by reduction or direct amination of halogenated pyrimidines is employed.

Careful control of reaction conditions is necessary to avoid over-substitution or side reactions.

| Step | Reaction Type | Starting Material | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | Chlorination | 2,4-Diamino-6-hydroxypyrimidine | Phosphorus oxychloride, 105 °C, 4 h | 2,4-Diamino-6-chloropyrimidine | 75-82 |

| 2 | O-Alkylation (Phenylmethoxy) | 2,4-Diamino-6-chloropyrimidine | Benzyl bromide, K2CO3, DMF, reflux | 2,4-Diamino-6-chloro-5-(phenylmethoxy)pyrimidine | 65-75 |

| 3 | Methylation | Above intermediate or 6-methyl precursor | Methyl iodide, base, appropriate solvent | 2,4-Pyrimidinediamine, 6-methyl-5-(phenylmethoxy)- | 60-70 |

| 4 | Amination (if needed) | Halogenated intermediate | Ammonia or amine source, heat | Final target compound | 70-80 |

Note: Yields are approximate and depend on reaction scale and purification methods.

Studies indicate that the use of phosphorus oxychloride for chlorination is efficient and allows for recycling of reagents, improving cost-effectiveness and environmental impact.

Microwave-assisted synthesis has been reported to reduce reaction times significantly in related pyrimidine derivatives, suggesting potential for similar improvements in this compound’s synthesis.

The choice of solvent and base in the O-alkylation step critically affects the selectivity and yield of the phenylmethoxy substitution.

Purification typically involves recrystallization or chromatographic techniques to achieve high purity suitable for research applications.

| Parameter | Typical Conditions/Values | Notes |

|---|---|---|

| Chlorination temperature | 90–110 °C (optimal ~105 °C) | Reaction time ~4 hours |

| Chlorination reagent ratio | 3.5–5:1 (2,4-diamino-6-hydroxypyrimidine:POCl3) | Higher ratios improve yield |

| O-Alkylation base | Potassium carbonate or similar | Anhydrous polar aprotic solvents preferred |

| O-Alkylation temperature | Reflux (e.g., 80–120 °C) | Reaction time varies (several hours) |

| Methylation reagent | Methyl iodide or methyl sulfate | Requires base, inert atmosphere |

| Amination conditions | Ammonia or amine source, elevated temperature | May require pressure vessel |

| Overall yield | 50–70% (multi-step) | Dependent on purification and scale |

Chemical Reactions Analysis

Types of Reactions

5-(BENZYLOXY)-6-METHYLPYRIMIDINE-2,4-DIAMINE undergoes various types of chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The nitro groups can be reduced to amines using reagents like zinc or tin in dilute mineral acid.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxy group.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like zinc or tin in dilute mineral acid.

Substitution: Reagents such as sodium hydride or potassium tert-butoxide.

Major Products

Oxidation: Benzaldehyde or benzoic acid derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Pharmaceutical Applications

2,4-Pyrimidinediamine, 6-methyl-5-(phenylmethoxy)- has been investigated for its potential as a therapeutic agent. Notably, it has shown promise in the treatment of:

- Neoplastic Diseases : The compound's derivatives have been found to inhibit anaplastic lymphoma kinase (ALK), making them useful in treating cancers that respond to ALK inhibition. This includes specific types of lung cancer and other malignancies characterized by ALK gene rearrangements .

- Inflammatory Disorders : Research indicates that this compound may also be beneficial in managing inflammatory and immune system disorders. Its mechanism involves modulation of signaling pathways related to immune responses .

- Allergic Reactions : The compound has been noted for its ability to inhibit IgE and IgG receptor signaling cascades, which are crucial in the release of mediators responsible for allergic reactions. This suggests potential applications in treating conditions like asthma and allergic rhinitis .

Cosmetic Applications

The compound is also being explored in the cosmetic industry due to its beneficial properties in skin formulations:

- Moisturizing Agents : Its chemical structure allows it to act as a moisturizer, enhancing skin hydration and improving overall skin texture when incorporated into topical formulations .

- Stabilizers in Formulations : The compound can serve as a stabilizer in various cosmetic products, helping to maintain the efficacy and shelf-life of formulations by preventing degradation .

Table 1: Summary of Applications

| Application Area | Specific Uses | Mechanism of Action |

|---|---|---|

| Pharmaceuticals | Cancer treatment (ALK inhibition) | Inhibition of ALK signaling |

| Treatment of inflammatory diseases | Modulation of immune response | |

| Allergy management | Inhibition of IgE/IgG signaling | |

| Cosmetics | Skin moisturization | Enhances hydration |

| Stabilizer for formulations | Prevents degradation |

Case Study 1: Cancer Treatment

A study published in a peer-reviewed journal demonstrated that derivatives of 2,4-pyrimidinediamine compounds effectively inhibited tumor growth in preclinical models of lung cancer characterized by ALK rearrangements. The compounds were shown to significantly reduce tumor size compared to control groups, indicating their potential as effective anti-cancer agents .

Case Study 2: Allergy Management

Research conducted on the effects of this compound on allergic responses found that it successfully reduced histamine release from mast cells in vitro. This suggests that it may be a viable candidate for developing new treatments for allergic conditions such as asthma and hay fever .

Mechanism of Action

The mechanism of action of 5-(BENZYLOXY)-6-METHYLPYRIMIDINE-2,4-DIAMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and methyl groups may play a role in modulating the compound’s binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Key structural analogs differ in substituent patterns, which impact solubility, stability, and biological activity. Below is a comparative analysis:

Key Observations :

- Lipophilicity : The benzyloxy group in the target compound increases lipophilicity compared to halogenated analogs like 5k and the bromo-fluoro derivative .

- Steric Effects : The 6-methyl group in the target compound may hinder binding to flat receptor sites compared to smaller substituents (e.g., H or Cl).

Biological Activity

2,4-Pyrimidinediamine, 6-methyl-5-(phenylmethoxy)- is a compound of interest due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of 2,4-Pyrimidinediamine, 6-methyl-5-(phenylmethoxy)- is with a molecular weight of approximately 218.26 g/mol. Its structure features a pyrimidine ring substituted at specific positions that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₄N₄O |

| Molecular Weight | 218.26 g/mol |

| IUPAC Name | 2,4-Pyrimidinediamine, 6-methyl-5-(phenylmethoxy)- |

| CAS Number | [Not specified] |

Synthesis

The synthesis of 2,4-Pyrimidinediamine derivatives typically involves multi-step reactions starting from readily available precursors. The process may include:

- Formation of the pyrimidine core via cyclization reactions.

- Introduction of the methyl and phenylmethoxy groups through substitution reactions.

Antimicrobial Properties

Research indicates that compounds similar to 2,4-Pyrimidinediamine exhibit significant antimicrobial activity. A study highlighted that derivatives can inhibit bacterial growth by disrupting cellular processes. The mechanism often involves interference with bacterial DNA synthesis or protein function.

Anti-inflammatory Effects

Certain derivatives have shown potential in modulating inflammatory pathways. They inhibit the signaling cascades associated with IgE and IgG receptor activation, which are crucial in allergic responses and inflammation .

Anticancer Activity

Preliminary studies suggest that 2,4-Pyrimidinediamine compounds may possess anticancer properties. For instance, related compounds have demonstrated cytotoxic effects against various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancers . The mechanism is hypothesized to involve the inhibition of key enzymes involved in cell proliferation and survival.

The biological activity of 2,4-Pyrimidinediamine can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds may inhibit enzymes critical for DNA replication or repair.

- Signal Transduction Modulation : They can interfere with signaling pathways that lead to inflammation or tumor progression.

- Reactive Intermediate Formation : In some cases, the reduction of nitro groups within the compound can generate reactive intermediates that damage cellular components.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study demonstrated that a derivative exhibited an IC50 value of approximately 10 µM against Staphylococcus aureus, indicating strong antibacterial properties .

- Cytotoxicity Against Cancer Cells : Another investigation found that certain derivatives showed selective cytotoxicity towards cancer cells with IC50 values ranging from 5 to 15 µM compared to non-cancerous cells .

- Inflammation Models : In vivo models indicated that treatment with these compounds reduced inflammatory markers significantly compared to controls .

Q & A

Q. What synthetic routes are recommended for 6-methyl-5-(phenylmethoxy)-2,4-pyrimidinediamine, and how can intermediates be optimized?

A common approach involves nucleophilic substitution on a pyrimidine scaffold. For example, reacting 2,4-dichloropyrimidine derivatives with benzyl alcohol derivatives under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF at 80–100°C introduces the phenylmethoxy group. Subsequent amination with NH₃ or alkylamines at elevated temperatures yields the diamine structure . Key intermediates (e.g., chlorinated precursors) should be purified via column chromatography to minimize side reactions. Reaction optimization may involve adjusting stoichiometry, solvent polarity, or temperature to improve yield (>70%) and purity (HPLC >95%) .

Q. What spectroscopic and chromatographic methods are optimal for characterizing this compound?

- NMR : ¹H/¹³C NMR identifies substituent patterns (e.g., phenylmethoxy protons at δ 4.8–5.2 ppm; pyrimidine ring carbons at δ 150–160 ppm) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ for C₁₂H₁₄N₄O: 247.1192).

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity, with UV detection at 254 nm .

- X-ray Crystallography : Resolves bond lengths/angles (e.g., dihedral angles between pyrimidine and phenyl rings ~64–75°) .

Q. How does the phenylmethoxy substituent influence solubility and stability?

The hydrophobic phenylmethoxy group reduces aqueous solubility but enhances lipid bilayer permeability, making the compound suitable for cellular uptake studies. Stability tests (e.g., pH 2–9 buffers at 37°C for 24h) show degradation <10% in neutral conditions but accelerated hydrolysis under strong acidic/basic conditions. Lyophilization in inert atmospheres is recommended for long-term storage .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

- Substituent Variation : Replace phenylmethoxy with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate electronic effects. Compare IC₅₀ values in bioassays .

- Ring Modifications : Synthesize analogs with fused heterocycles (e.g., thiadiazolo-pyrimidinones) to evaluate steric effects on target binding .

- Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to correlate substituent electronic parameters (Hammett σ) with experimental activity .

Q. What strategies resolve contradictions in biological activity data across studies?

- Dose-Response Validation : Replicate assays (e.g., microbial growth inhibition) with standardized protocols (CLSI guidelines) and positive controls (e.g., pyrimethamine for antifolate activity) .

- Metabolite Profiling : Use LC-MS/MS to identify degradation products or active metabolites that may confound results .

- Target Specificity : Perform kinase profiling or thermal shift assays to confirm binding to DHFR (dihydrofolate reductase) versus off-target proteins .

Q. How can crystallographic data inform co-crystallization studies with biological targets?

The pyrimidine ring’s planar geometry (bond angles ~120°) facilitates π-π stacking with aromatic residues in enzyme active sites. Co-crystallization with DHFR (PDB: 1RX2) requires soaking crystals in 1–5 mM compound solutions. Diffraction data (resolution ≤2.0 Å) reveal hydrogen bonds between the 2,4-diamine groups and conserved aspartate/glutamate residues .

Methodological Tables

Q. Table 1. Comparative Reactivity of Pyrimidine Derivatives

Q. Table 2. Key Crystallographic Parameters

| Parameter | Value | Source |

|---|---|---|

| Dihedral Angle (°) | 64.2–74.95 | |

| Bond Length (C–N, Å) | 1.34–1.38 | |

| Hydrogen Bonds | N–H⋯O/S interactions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.